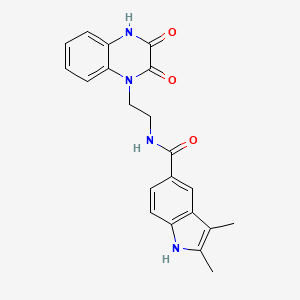

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-2,3-dimethyl-1H-indole-5-carboxamide

Description

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic carboxamide derivative featuring a hybrid structure of indole and quinoxalinone moieties. Its design likely targets metabolic or inflammatory pathways, given the prevalence of indole derivatives in such therapeutic areas.

Properties

Molecular Formula |

C21H20N4O3 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide |

InChI |

InChI=1S/C21H20N4O3/c1-12-13(2)23-16-8-7-14(11-15(12)16)19(26)22-9-10-25-18-6-4-3-5-17(18)24-20(27)21(25)28/h3-8,11,23H,9-10H2,1-2H3,(H,22,26)(H,24,27) |

InChI Key |

BMDTWJFFTSBHRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O)C |

Origin of Product |

United States |

Biological Activity

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic compound that combines a quinoxaline moiety with an indole structure. This unique combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is with a molecular weight of 362.4 g/mol.

Structural Characteristics

The compound features several significant functional groups:

- Hydroxyl group : Contributes to hydrogen bonding and solubility.

- Carbonyl group : May play a role in reactivity and binding interactions.

- Amide group : Involved in stabilizing the structure and facilitating interactions with biological targets.

These groups enhance the compound's ability to interact with various biological targets, potentially modulating their activity and influencing various biochemical pathways.

The biological activity of this compound likely involves:

- Enzyme inhibition : Binding to specific enzymes may inhibit their activity, altering metabolic pathways.

- Receptor modulation : Interaction with receptors could modify signal transduction processes, leading to various physiological effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens, suggesting its potential application in developing new antimicrobial agents.

Anticancer Properties

Research indicates that the compound may possess anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines by:

- Modulating cell cycle progression.

- Inhibiting key signaling pathways involved in tumor growth.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various indole derivatives, including this compound. The results showed promising MIC values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

This study highlights the compound's potential as an antimicrobial agent against resistant strains.

Study 2: Anticancer Activity

Another investigation focused on the compound's effects on cancer cell lines. The findings revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 8 |

These results suggest that the compound may be effective in targeting cancer cells while sparing normal cells.

Comparison with Similar Compounds

Critical Insights

Lipophilicity and Permeability :

- The 2,3-dimethyl groups on the indole core of the target compound likely enhance lipophilicity compared to 5-methoxy or 5-chloro substituents in Molecules 2011 derivatives . This could improve membrane permeability but may reduce aqueous solubility.

- In contrast, the anthracene dione and thioacetamide groups in the Ukrainian study compound prioritize aromatic stacking and redox activity, favoring antioxidant mechanisms .

Hydrogen-Binding vs. The benzimidazole moiety in compound 25 () suggests a focus on heterocyclic interactions with IDO1, a key immunomodulatory enzyme .

Therapeutic Scope: Lipid-lowering indole carboxamides () prioritize metabolic disease, while the Ukrainian compound () targets cardiovascular protection via antioxidant/antiplatelet effects. The target compound’s quinoxalinone group may align more with kinase or oxidase inhibition, common targets for quinoxaline derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.